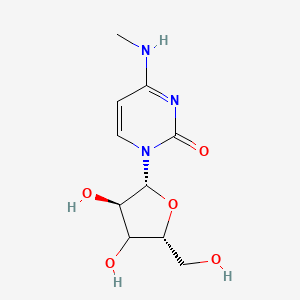
N4-Methylarabinocytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-Methylarabinocytidine is a nucleoside analog, specifically a derivative of cytidine. It is characterized by the presence of a methyl group at the N4 position of the cytidine molecule. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Methylarabinocytidine typically involves the methylation of cytidine at the N4 position. This can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide or dimethyl sulfate. The reaction conditions often require a base, such as sodium hydroxide or potassium carbonate, to facilitate the methylation process. The reaction is usually carried out in an organic solvent, such as dimethylformamide or acetonitrile, at elevated temperatures to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity. The use of automated reactors and continuous flow systems can further enhance the production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N4-Methylarabinocytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N4-methylcytosine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group at the N4 position can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophilic reagents, such as amines or thiols, are used in substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions include various N4-methylcytosine derivatives, which can have different functional groups attached to the N4 position, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N4-Methylarabinocytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in modifying RNA and DNA structures, affecting gene expression and regulation.
Medicine: this compound has potential antiviral and anticancer properties, making it a candidate for drug development. It is particularly effective against DNA viruses, such as herpesviruses.
Industry: The compound is used in the production of antiviral drugs and as a research tool in the development of new therapeutic agents.
Mechanism of Action
N4-Methylarabinocytidine exerts its effects by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition can lead to changes in gene expression and disruption of viral replication. The compound is incorporated into the DNA or RNA of cells, where it interferes with normal base pairing and replication processes, ultimately leading to cell death or inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
N4-Methylcytidine: Similar to N4-Methylarabinocytidine but lacks the arabinose sugar moiety.
N4,N4-Dimethylcytidine: Contains two methyl groups at the N4 position, leading to different chemical and biological properties.
N4-Allylcytidine: An analog with an allyl group at the N4 position, used for RNA labeling and chemical sequencing.
Uniqueness
This compound is unique due to its specific structure, which includes both the N4-methyl group and the arabinose sugar moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications. Its ability to inhibit DNA methyltransferases and its potential antiviral and anticancer activities further distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H15N3O5 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)/t5-,7?,8-,9-/m1/s1 |
InChI Key |
LZCNWAXLJWBRJE-ASDJZEQESA-N |
Isomeric SMILES |
CNC1=NC(=O)N(C=C1)[C@H]2[C@@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















